Synthesis of Novel 1,2,3,4,5-Pentathiepine Derivatives: A Technical Guide
Synthesis of Novel 1,2,3,4,5-Pentathiepine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel 1,2,3,4,5-pentathiepine derivatives, a class of sulfur-rich heterocyclic compounds with significant therapeutic potential. The unique seven-membered ring containing a five-sulfur chain endows these molecules with distinct chemical properties and a range of biological activities, including potent anticancer and neuroprotective effects. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines the mechanisms of action that are currently understood.
Core Synthetic Strategies
The synthesis of the 1,2,3,4,5-pentathiepine ring system can be achieved through several strategic approaches, primarily involving the introduction of a polysulfide chain to a suitable organic scaffold. The most prominent methods include the direct sulfurization of electron-rich heterocycles, molybdenum-mediated ring-closure reactions, and the reaction of dithiols with sulfur transfer reagents.
One-Pot Synthesis of Fused Pentathiepines from Nucleophilic Heterocycles
A straightforward and efficient one-pot method involves the reaction of nucleophilic heterocycles, such as pyrroles and thiophenes, with disulfur dichloride (S₂Cl₂) in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][2] This approach leads to the formation of pentathiepine rings fused to the parent heterocycle.
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A solution of disulfur dichloride (2.2 mmol) in chloroform (10 mL) is added dropwise to a stirred solution of DABCO (2.2 mmol) in chloroform (10 mL) at room temperature.
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The reaction mixture is stirred for 15 minutes.
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A solution of the nucleophilic heterocycle (e.g., N-methylpyrrole, 1.0 mmol) in chloroform (5 mL) is added dropwise to the reaction mixture.
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The reaction is stirred at room temperature for a specified time (typically 1-24 hours), monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the desired fused pentathiepine derivative.
Molybdenum-Mediated Synthesis of Indolizine-Derived Pentathiepines
A two-step synthetic route has been developed for the preparation of 1,2,3,4,5-pentathiepino[6,7-a]indolizines. This method involves an initial Sonogashira cross-coupling reaction followed by a ring-closing reaction mediated by a molybdenum oxo-bistetrasulfido complex.[3]
Step 1: Sonogashira Cross-Coupling
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To a solution of a substituted 2-halopyridine (1.0 equiv.) in degassed DMF are added Pd(OAc)₂ (5 mol%), CuI (10 mol%), and NEt₃ (10 equiv.).
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3,3-diethoxy-1-propyne (1.2 equiv.) is added, and the mixture is stirred at 50°C under a nitrogen atmosphere for 48 hours.
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The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The residue is purified by column chromatography to yield the corresponding 2-(3,3-diethoxyprop-1-yn-1-yl)pyridine derivative.
Step 2: Molybdenum-Mediated Ring Closure
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To a solution of the 2-(3,3-diethoxyprop-1-yn-1-yl)pyridine derivative (1.0 equiv.) in DMF are added (NEt₄)₂[MoO(S₄)₂] (0.5 equiv.) and elemental sulfur (S₈, 1.0 equiv.).
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The mixture is stirred at 50°C in the air for 48 hours.
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The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final 1,2,3,4,5-pentathiepino[6,7-a]indolizine product.
Quantitative Data Summary
The following tables summarize the reaction yields and biological activities of representative 1,2,3,4,5-pentathiepine derivatives.
Table 1: Synthesis Yields of Selected Pentathiepine Derivatives
| Derivative | Starting Material | Synthetic Method | Yield (%) | Reference |
| 6,7-Dichloro-5,8-dihydro-5,8-dimethyl-5,8-diazacyclopenta[f][1][2][4][5][6]pentathiepine | N-Methylpyrrole | One-Pot S₂Cl₂/DABCO | 55 | [1] |
| 6-Ethoxy-[1][2][4][5][6]pentathiepino[6,7-a]indolizine | 2-(3,3-diethoxyprop-1-yn-1-yl)pyridine | Molybdenum-Mediated | 43 | [3] |
| 9-Bromo-6-ethoxy-[1][2][4][5][6]pentathiepino[6,7-a]indolizine | 5-Bromo-2-(3,3-diethoxyprop-1-yn-1-yl)pyridine | Molybdenum-Mediated | 68 | [3] |
| 9-Nitro-6-ethoxy-[1][2][4][5][6]pentathiepino[6,7-a]indolizine | 2-(3,3-diethoxyprop-1-yn-1-yl)-5-nitropyridine | Molybdenum-Mediated | 25 | [3] |
Table 2: Spectroscopic Data for a Representative Pentathiepine Derivative (6-Ethoxy-[1][2][4][5][6]pentathiepino[6,7-a]indolizine)[3]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR (CDCl₃) | 7.98 (d, 1H), 7.21 (d, 1H), 6.75 (t, 1H), 6.55 (s, 1H), 4.25 (q, 2H), 1.55 (t, 3H) |
| ¹³C NMR (CDCl₃) | 145.2, 131.8, 125.4, 118.9, 115.6, 112.3, 110.1, 108.7, 65.9, 14.8 |
Table 3: In Vitro Cytotoxicity of Novel Pentathiepine Derivatives[4][6]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pentathiepin 1 | A2780 (Ovarian) | 0.45 | [4] |
| Pentathiepin 2 | HAP-1 (Leukemia) | 0.87 | [4] |
| Pentathiepin 3 | Siso (Cervical) | 0.23 | [4] |
| Pentathiepin 5 | PANC-1 (Pancreatic) | 0.31 | [4] |
| Indolizine-based PTE | HCT116 (Colon) | 0.15 | [7] |
Mechanism of Action: Anticancer Activity
Recent studies have elucidated the anticancer mechanism of action for several pentathiepine derivatives. A key mode of action involves the induction of oxidative stress within cancer cells.[4][6][7] This is primarily achieved through the inhibition of the antioxidant enzyme glutathione peroxidase 1 (GPx1) and the generation of reactive oxygen species (ROS).[4][7] The resulting cellular redox imbalance leads to DNA damage and the initiation of apoptosis, a programmed cell death pathway.
Signaling Pathway of Pentathiepine-Induced Apoptosis
Conclusion
The synthetic methodologies outlined in this guide provide robust and versatile routes to a variety of novel 1,2,3,4,5-pentathiepine derivatives. The accumulating evidence of their potent biological activities, particularly their anticancer effects, underscores the importance of this class of compounds in modern drug discovery. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of pentathiepine derivatives hold significant promise for the development of new therapeutic agents.
References
- 1. Direct synthesis of fused 1,2,3,4,5-pentathiepins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]
